molecular formula C13H19ClN2O B7945841 1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride

1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride

Cat. No. B7945841
M. Wt: 254.75 g/mol
InChI Key: PGZFBGFEDZIGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial Activity : A study by Merugu, Ramesh, and Sreenivasulu (2010) described the synthesis of compounds related to 1-(3-Benzylpiperazin-1-yl)ethan-1-one hydrochloride, which exhibited significant antibacterial properties. This suggests potential applications in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Anti-inflammatory and Analgesic Properties : Research conducted by Gevorgyan et al. (2017) indicated that certain derivatives of this compound demonstrated anti-inflammatory and analgesic effects, along with peripheral N-cholinolytic properties. This points to potential therapeutic applications for pain management and inflammation treatment (Gevorgyan et al., 2017).

  • Neuroprotective Activities : A study by Gao et al. (2022) explored the design and synthesis of new edaravone derivatives containing a benzylpiperazine moiety, like this compound. These compounds showed significant neuroprotective activities in vivo and in vitro, highlighting potential applications in treating cerebral ischemic stroke (Gao et al., 2022).

  • Anticancer Activity : Jiang, Xu, and Wu (2016) synthesized derivatives of this compound, which exhibited moderate to potent antiproliferative activities against various cancer cell lines. This suggests potential applications in cancer treatment (Jiang, Xu, & Wu, 2016).

  • Affinity towards Central Nervous System Receptors : Research by Pessoa‐Mahana et al. (2012) involved the synthesis of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, showing affinity towards 5-HT1A serotonin receptors. This indicates potential applications in developing drugs for central nervous system disorders (Pessoa‐Mahana et al., 2012).

properties

IUPAC Name

1-(3-benzylpiperazin-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-11(16)15-8-7-14-13(10-15)9-12-5-3-2-4-6-12;/h2-6,13-14H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZFBGFEDZIGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC(C1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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